molecular formula C22H20N4O3S B11118158 2-(acetylamino)-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide

2-(acetylamino)-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B11118158
M. Wt: 420.5 g/mol
InChI Key: PTFDGAKOCXALFN-UHFFFAOYSA-N
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Description

2-acetamido-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a unique combination of indole, thiazole, and benzamide moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a halogenated precursor. The indole moiety can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde. The final step involves the coupling of the indole-thiazole intermediate with an acetamido-benzamide derivative under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the acetamido and benzamide moieties can be reduced to their corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated indole derivative, while reduction of the carbonyl groups can produce alcohol-functionalized compounds.

Scientific Research Applications

2-acetamido-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-acetamido-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The indole and thiazole moieties can bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it can interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indomethacin and tryptophan share the indole moiety and exhibit similar biological activities.

    Thiazole Derivatives: Thiazole-containing compounds like thiamine (vitamin B1) and ritonavir have diverse biological functions.

    Benzamide Derivatives: Benzamide-based drugs, such as metoclopramide, are used for their therapeutic effects.

Uniqueness

2-acetamido-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of indole, thiazole, and benzamide moieties, which confer a distinct set of chemical and biological properties. This unique structure allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

2-acetamido-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C22H20N4O3S/c1-12-20(16-10-14(29-3)8-9-18(16)23-12)19-11-30-22(25-19)26-21(28)15-6-4-5-7-17(15)24-13(2)27/h4-11,23H,1-3H3,(H,24,27)(H,25,26,28)

InChI Key

PTFDGAKOCXALFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)C4=CC=CC=C4NC(=O)C

Origin of Product

United States

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